2-epi-Perindopril, (2R)-
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Overview
Description
2-epi-Perindopril, (2R)-, is an epimer of the antihypertensive drug perindopril. Perindopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and stable coronary artery disease . The (2R)-2-epi-Perindopril isomer is almost inactive compared to its parent compound .
Preparation Methods
The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.
Chemical Reactions Analysis
2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-epi-Perindopril, (2R)-, has several scientific research applications, including:
Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.
Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.
Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.
Industry: It is used in the development and testing of new antihypertensive drugs.
Mechanism of Action
The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .
Comparison with Similar Compounds
2-epi-Perindopril, (2R)-, can be compared with other similar compounds, such as:
Perindopril: The parent compound, which is a potent ACE inhibitor.
2,2’-di-epi-Perindopril: Another epimer of perindopril with reduced activity.
Perindoprilat: The active metabolite of perindopril, which has a higher affinity for ACE
The uniqueness of 2-epi-Perindopril, (2R)-, lies in its specific stereochemistry and its role in studying the effects of epimerization on the activity of ACE inhibitors.
Properties
CAS No. |
145513-38-8 |
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Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1 |
InChI Key |
IPVQLZZIHOAWMC-UVPYHEFZSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
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